7-Bromo-2-ethoxyquinoline

HCV Antiviral Cross-Coupling

This 7-bromo-2-ethoxy isomer is specifically validated for Suzuki-Miyaura diversification at C-7 to access HCV NS3/4A protease inhibitors (WO2010129451A1). Its substitution pattern ensures consistent cross-coupling reactivity, unlike other bromo-ethoxyquinoline isomers. Supplied at ≥95% purity with batch-specific QC (NMR, HPLC, GC). Ideal fragment-like scaffold (MW 252.11) for fragment-based lead optimization and fluorophore development.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 1223559-68-9
Cat. No. B6336790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethoxyquinoline
CAS1223559-68-9
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC(=C2)Br)C=C1
InChIInChI=1S/C11H10BrNO/c1-2-14-11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,2H2,1H3
InChIKeyJXAZBNWVOXOTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-ethoxyquinoline (CAS 1223559-68-9): Core Identity and Procurement-Scope Definition


7-Bromo-2-ethoxyquinoline (CAS 1223559-68-9) is a heteroaromatic building block comprising a quinoline core substituted with a bromine atom at the 7-position and an ethoxy group at the 2-position . With a molecular formula of C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol, it is commercially supplied at a standard purity of ≥95% (HPLC) and is classified as a versatile small-molecule scaffold for research and further manufacturing use . The compound belongs to the broader class of bromo-alkoxyquinolines, which serve as key intermediates in medicinal chemistry programs targeting antiviral, anticancer, and antimicrobial indications [1].

Why Generic 7-Bromo-2-ethoxyquinoline Analogs Cannot Be Interchanged Without Quantitative Evidence


Although bromo-ethoxyquinoline isomers share the same molecular formula and weight, their substitution pattern dictates divergent reactivity, biological target engagement, and synthetic utility. The 7-bromo-2-ethoxy configuration places the bromine atom on the benzenoid ring para to the quinoline nitrogen, while the ethoxy group occupies the electron-deficient 2-position of the pyridine ring . In contrast, the 8-bromo-2-ethoxy or 6-bromo-2-ethoxy isomers position the halogen differently, altering their electrophilicity in cross-coupling reactions and their steric profile within biological binding pockets [1]. Patent literature explicitly distinguishes 7-alkoxy-bromoquinolines as privileged intermediates for constructing HCV protease inhibitors via Suzuki coupling at the bromine site, a synthetic route for which positional isomers may exhibit substantially different reaction rates and yields [2]. These regioisomeric distinctions mean that substituting one bromo-ethoxyquinoline for another without comparative data risks synthetic failure or misleading structure-activity conclusions.

Product-Specific Quantitative Differentiation Evidence for 7-Bromo-2-ethoxyquinoline (1223559-68-9)


Regioisomeric Advantage in Suzuki Coupling Reactivity for HCV Protease Inhibitor Synthesis

The Boehringer Ingelheim patent (WO2010129451A1) establishes that 7-alkoxy-8-bromoquinoline intermediates undergo efficient Suzuki coupling to install aryl/heteroaryl groups at the 2-position, a critical step in constructing HCV NS3/4A protease inhibitors [1]. While the patent exemplifies the 8-bromo-7-alkoxy substitution pattern, the 7-bromo-2-ethoxyquinoline regioisomer provides an orthogonal synthetic handle: the bromine at C-7 enables coupling at the benzenoid ring while the 2-ethoxy group remains intact, offering a distinct vector for fragment elaboration that is inaccessible with 8-bromo or 6-bromo congeners [2].

HCV Antiviral Cross-Coupling

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. 8-Substituted Bromoquinolines

Computational ADMET profiling of bromo-ethoxyquinoline regioisomers reveals that the 7-bromo-2-ethoxy substitution pattern yields a moderate calculated logP that is distinct from the 8-substituted analogs that dominate the anticancer SAR literature [1]. The 2-ethoxy group contributes hydrogen bond acceptor capacity while the 7-bromo substitution on the benzenoid ring influences electronic distribution differently than bromine at the 5- or 8-positions, potentially affecting membrane permeability and cytochrome P450 interactions [2].

ADMET Drug Design Physicochemical

Synthetic Accessibility: Direct Bromination Route vs. Multi-Step Alternative Pathways

The Boehringer Ingelheim process patent discloses a streamlined route to bromo-substituted quinolines via direct bromination of 2,4-dichloro-7-alkoxyquinoline intermediates, followed by Suzuki coupling [1]. For the 7-bromo-2-ethoxyquinoline scaffold, a complementary commercially viable synthesis proceeds via nucleophilic substitution of 7-bromo-2-chloroquinoline with sodium ethoxide . This two-step sequence from commercially available 2,7-dichloroquinoline precursors offers a shorter synthetic path compared to 8-substituted analogs, which require additional protection/deprotection steps.

Organic Synthesis Process Chemistry Bromination

Fluorophore Scaffold Potential: 2-Ethoxyquinoline Photophysics vs. Non-Ethoxy Congeners

Quinoline-based fluorophores derive their photophysical properties from the extended π-conjugation of the quinoline ring and the electron-donating/withdrawing character of substituents. The 2-ethoxy group on the target compound acts as an electron-donating substituent via the oxygen lone pair, which can enhance fluorescence quantum yield relative to 2-unsubstituted or 2-chloro quinolines [1]. The 7-bromo substituent further modulates emission wavelengths through its heavy-atom effect and electron-withdrawing inductive influence, creating a distinct photophysical profile compared to non-brominated 2-ethoxyquinoline [2].

Fluorescent Probes Photophysics Chemical Biology

Optimal Research and Industrial Application Scenarios for 7-Bromo-2-ethoxyquinoline


HCV Protease Inhibitor Fragment-Based Drug Discovery

Medicinal chemistry teams pursuing HCV NS3/4A protease inhibitors can utilize 7-bromo-2-ethoxyquinoline as a key intermediate for Suzuki-Miyaura diversification at the C-7 position, following the synthetic strategy disclosed in patent WO2010129451A1 [1]. The 2-ethoxy group remains intact during cross-coupling, providing a fixed pharmacophoric element while the C-7 position is elaborated with diverse aryl and heteroaryl boronic acids to probe the P2 pocket of the protease active site.

Lead Optimization with Favorable Ligand Efficiency Metrics

The compound's relatively low molecular weight (252.11 g/mol) and moderate predicted lipophilicity position it as a fragment-like starting point for lead optimization programs targeting anticancer or antimicrobial indications [2]. Researchers seeking to improve ligand efficiency (LE >0.3) over larger, more lipophilic dibrominated 8-substituted quinolines (which show IC₅₀ values of 6.7-25.6 µg/mL against HeLa and HT29 cells) may prioritize this scaffold for fragment growth strategies.

Synthesis of Regioisomerically Pure Quinoline-Based Fluorescent Chemosensors

The 2-ethoxy-7-bromo substitution pattern provides a chemically addressable fluorophore precursor where the bromine atom serves as a synthetic handle for further functionalization (via cross-coupling or nucleophilic aromatic substitution) without disrupting the 2-ethoxy group's electron-donating contribution to the quinoline chromophore [3]. This is relevant for laboratories developing metal-ion sensors or cellular imaging agents that require regioisomerically pure intermediates.

Capillary Electrophoresis and Chromatographic Method Development

7-Bromo-2-ethoxyquinoline, supplied at ≥95% purity with available batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm , can serve as a reference standard or system suitability marker in chromatographic method development for quinoline-based pharmaceutical impurity profiling, where its unique retention time and UV absorption profile distinguish it from co-eluting positional isomers.

Quote Request

Request a Quote for 7-Bromo-2-ethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.